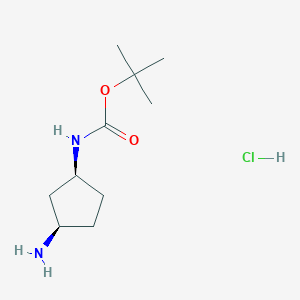
3-Descyano Fludioxonil 3-Carboxylic Acid
Overview
Description
3-Descyano Fludioxonil 3-Carboxylic Acid is a derivative of fludioxonil, a phenylpyrrole fungicide widely used in agriculture to protect crops from fungal infections. Fludioxonil is known for its effectiveness in controlling a broad spectrum of fungal pathogens, making it a valuable tool in post-harvest treatments to extend the shelf life of fruits and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fludioxonil-carboxylic acid involves the transformation of fludioxonil through a series of chemical reactions. One common method includes the hydroxylation and carbonylation of the pyrrole moiety, followed by the disruption of the oxidized cyanopyrrole ring . This process can be carried out under microaerophilic conditions to enhance the efficiency of the transformation .
Industrial Production Methods
Industrial production of fludioxonil-carboxylic acid typically involves the use of immobilized cell bioreactors. These bioreactors operate under controlled conditions to ensure high conversion rates and purity of the final product . The process is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Descyano Fludioxonil 3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 2,3-dihydroxybenzoic acid.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include various hydroxylated and carbonylated derivatives, which can be further processed to obtain fludioxonil-carboxylic acid .
Scientific Research Applications
3-Descyano Fludioxonil 3-Carboxylic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Industry: It is used in the development of environmentally friendly fungicides and other agrochemical products.
Mechanism of Action
3-Descyano Fludioxonil 3-Carboxylic Acid exerts its effects by interfering with the high osmolarity glycerol (HOG) pathway in fungi . This pathway is crucial for the fungal response to osmotic stress. The compound induces oxidative stress, leading to the over-accumulation of reactive molecules and triggering a cascade of biochemical events that result in cell death . The molecular targets include enzymes involved in sugar metabolism, which are inhibited by the compound, causing a metabolic shock to the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Fenpiclonil: Another phenylpyrrole fungicide with a similar mode of action.
Pyrrolnitrin: The parent compound from which fludioxonil and fenpiclonil are derived.
Uniqueness
3-Descyano Fludioxonil 3-Carboxylic Acid is unique due to its specific transformation pathway and the resulting chemical structure, which enhances its effectiveness as a fungicide . Its ability to induce oxidative stress and disrupt the HOG pathway sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO4/c13-12(14)18-9-3-1-2-6(10(9)19-12)7-4-15-5-8(7)11(16)17/h1-5,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLYHFDANIMBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1436923.png)









